molecular formula C9H11ClO3S B3371399 4-Ethoxy-2-methylbenzene-1-sulfonyl chloride CAS No. 68978-28-9

4-Ethoxy-2-methylbenzene-1-sulfonyl chloride

Cat. No. B3371399
CAS RN: 68978-28-9
M. Wt: 234.7 g/mol
InChI Key: YOBIIUNWEDKXHN-UHFFFAOYSA-N
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Description

4-Ethoxy-2-methylbenzene-1-sulfonyl chloride is a derivative of toluene and contains a sulfonyl chloride (−SO 2 Cl) functional group . It has a molecular formula of C9H11ClO3S and a molecular weight of 234.7 .


Synthesis Analysis

The synthesis of this compound could potentially involve electrophilic aromatic substitution reactions . The key step in these reactions is the attack of an electrophile at carbon to form a cationic intermediate . A catalyst, usually a metal halide capable of accepting electrons (i.e., Lewis acids such as FeBr 3, AlCl 3, and ZnCl 2), is often required .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with ethoxy (−OC2H5), methyl (−CH3), and sulfonyl chloride (−SO2Cl) functional groups .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be electrophilic aromatic substitution reactions . These reactions involve the attack of an electrophile on the carbon atoms of the aromatic ring .


Physical And Chemical Properties Analysis

This compound is a solid with a molecular weight of 234.7 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis of Complex Molecules

One of the primary applications of 4-ethoxy-2-methylbenzene-1-sulfonyl chloride is in the synthesis of complex organic molecules. For example, it has been used in the synthesis of trans-rac-[1-oxo-2-phenethyl-3-(2-thienyl)-1,2,3,4-tetrahydroisoquinolin-4-yl]methyl 4-methylbenzenesulfonate, a compound with specific structural orientations and weak intermolecular interactions, indicating its potential for further chemical modifications and applications in medicinal chemistry (Akkurt et al., 2008).

Kinetic Studies

In addition, this compound has been involved in kinetic studies, such as the ethoxylation of p-chloronitrobenzene using phase-transfer catalysts by ultrasound irradiation. This research highlights its reactivity and the effects of various reaction conditions on conversion rates, providing insights into optimizing synthesis processes (Wang & Rajendran, 2007).

Preparation of Novel Compounds

Moreover, the compound's role in the creation of novel molecules with potential therapeutic applications has been documented. For instance, its derivatives have been synthesized and characterized for their vibrational spectroscopic properties, offering a foundation for the development of biologically active compounds. Such studies underscore its importance in the pharmaceutical and materials sciences (Nagarajan & Krishnakumar, 2018).

Mechanism of Action

The mechanism of action for the reactions of 4-Ethoxy-2-methylbenzene-1-sulfonyl chloride involves two steps. In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Safety and Hazards

4-Ethoxy-2-methylbenzene-1-sulfonyl chloride is likely to be hazardous. It may cause serious eye damage and severe skin burns . Precautionary measures should be taken when handling this compound .

properties

IUPAC Name

4-ethoxy-2-methylbenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO3S/c1-3-13-8-4-5-9(7(2)6-8)14(10,11)12/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOBIIUNWEDKXHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)S(=O)(=O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201270258
Record name 4-Ethoxy-2-methylbenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201270258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

68978-28-9
Record name 4-Ethoxy-2-methylbenzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68978-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethoxy-2-methylbenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201270258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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